molecular formula C19H19BrN2O4S2 B12027331 4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 618076-95-2

4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B12027331
CAS No.: 618076-95-2
M. Wt: 483.4 g/mol
InChI Key: FPMRJNOJZSIUHH-NXVVXOECSA-N
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Description

4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that belongs to the class of heterocyclic building blocks. It features a unique structure comprising an indoline core, a thioxothiazolidine ring, and a butanoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Introduction of the Bromo Group: The bromo group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Thioxothiazolidine Ring: The thioxothiazolidine ring is formed through a condensation reaction between the indoline derivative and a thioamide compound under acidic conditions.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the thioxothiazolidine-indoline intermediate with butanoic acid or its derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is unique due to its specific structural features, such as the presence of the butanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

618076-95-2

Molecular Formula

C19H19BrN2O4S2

Molecular Weight

483.4 g/mol

IUPAC Name

4-[(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C19H19BrN2O4S2/c1-2-3-8-21-13-7-6-11(20)10-12(13)15(17(21)25)16-18(26)22(19(27)28-16)9-4-5-14(23)24/h6-7,10H,2-5,8-9H2,1H3,(H,23,24)/b16-15-

InChI Key

FPMRJNOJZSIUHH-NXVVXOECSA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O

Origin of Product

United States

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